Structural Isomerism vs. (5-Bromo-3-chloropyridin-2-yl)methanamine
(5-Bromo-2-chloropyridin-3-yl)methanamine differs from its closest isomer, (5-bromo-3-chloropyridin-2-yl)methanamine (CAS: 1211581-78-0), in the positioning of its halogen atoms and methanamine group on the pyridine ring . In the target compound, the methanamine is at the 3-position, with chlorine at the 2-position and bromine at the 5-position. In the comparator, the methanamine is at the 2-position, with bromine at the 5-position and chlorine at the 3-position. This fundamental structural difference results in different chemical and biological properties, as the amine handle is situated differently relative to the halogen substituents [1].
| Evidence Dimension | Molecular structure (substitution pattern) |
|---|---|
| Target Compound Data | 5-Bromo-2-chloropyridin-3-yl)methanamine: Pyridine core substituted with Br at C5, Cl at C2, and CH2NH2 at C3 |
| Comparator Or Baseline | (5-Bromo-3-chloropyridin-2-yl)methanamine: Pyridine core substituted with Br at C5, Cl at C3, and CH2NH2 at C2 |
| Quantified Difference | Different regiochemistry; methanamine group shifted from position 3 to position 2 relative to the pyridine nitrogen |
| Conditions | Molecular structure comparison |
Why This Matters
The distinct substitution pattern offers a different spatial orientation for the amine functional group, enabling unique molecular interactions or chemical reactivity profiles that are not accessible with the isomer.
- [1] PubChem. (5-Bromo-2-chloropyridin-3-yl)methanamine. CAS 1211581-73-5. https://pubchem.ncbi.nlm.nih.gov/compound/57415759 View Source
